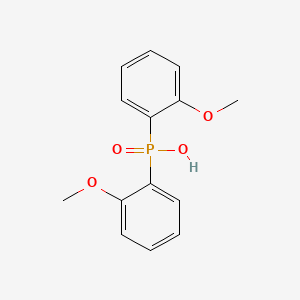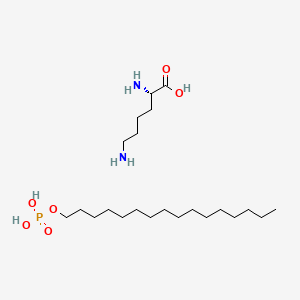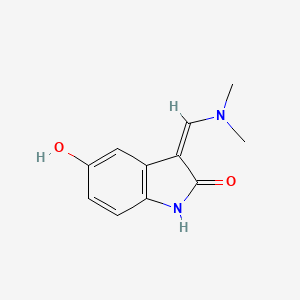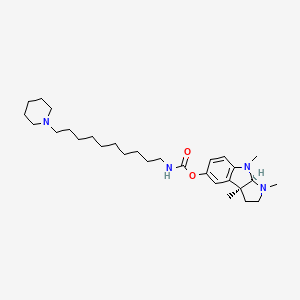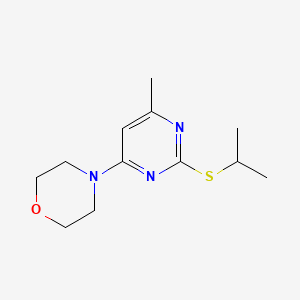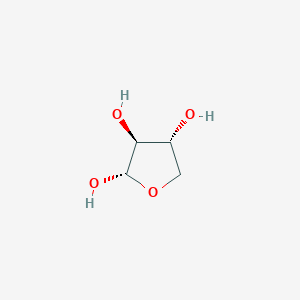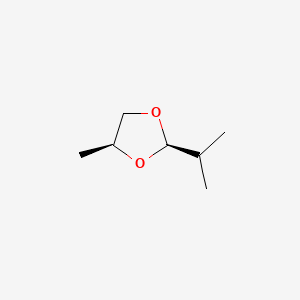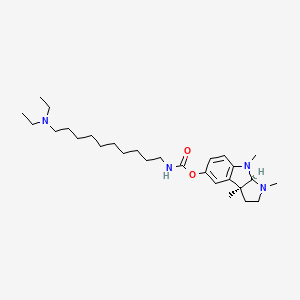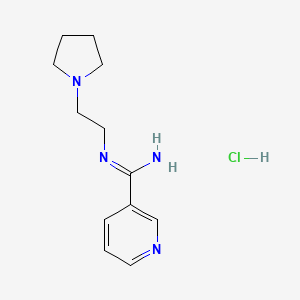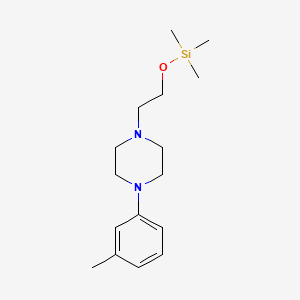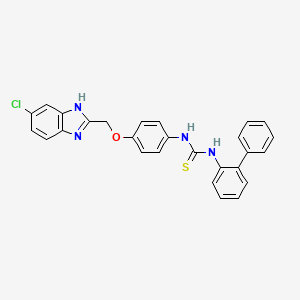
Thiourea, N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(1,1’-biphenylyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve:
Preparation of Isothiocyanate Intermediate: Reacting 1,1’-biphenylamine with thiophosgene to form the corresponding isothiocyanate.
Coupling Reaction: Reacting the isothiocyanate intermediate with 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)aniline under controlled conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiourea dioxide, while reduction may produce corresponding amines.
科学的研究の応用
Thiourea derivatives, including this compound, have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
作用機序
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets. For instance, they may inhibit enzymes by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
Benzimidazole Thioureas: Compounds with benzimidazole rings attached to the thiourea group.
Uniqueness
Thiourea, N-(1,1’-biphenylyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is unique due to its complex structure, which combines biphenyl and benzimidazole moieties
特性
CAS番号 |
84494-46-2 |
|---|---|
分子式 |
C27H21ClN4OS |
分子量 |
485.0 g/mol |
IUPAC名 |
1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(2-phenylphenyl)thiourea |
InChI |
InChI=1S/C27H21ClN4OS/c28-19-10-15-24-25(16-19)31-26(30-24)17-33-21-13-11-20(12-14-21)29-27(34)32-23-9-5-4-8-22(23)18-6-2-1-3-7-18/h1-16H,17H2,(H,30,31)(H2,29,32,34) |
InChIキー |
IQNBIUWKUHBXBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)OCC4=NC5=C(N4)C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


